molecular formula C13H15BrFNO B2427379 5-bromo-N-cyclohexyl-2-fluorobenzamide CAS No. 1016720-90-3

5-bromo-N-cyclohexyl-2-fluorobenzamide

Cat. No.: B2427379
CAS No.: 1016720-90-3
M. Wt: 300.171
InChI Key: MOAUDRSITZOWKL-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclohexyl-2-fluorobenzamide is a chemical compound with the molecular formula C13H15BrFNO and a molecular weight of 300.17 g/mol . It is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 2nd position, and a cyclohexyl group attached to the nitrogen atom of the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-2-fluorobenzamide typically involves the reaction of 5-bromo-2-fluorobenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclohexyl-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or other reduced compounds .

Scientific Research Applications

5-Bromo-N-cyclohexyl-2-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-cyclohexyl-2-fluorobenzamide is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the cyclohexyl group, can influence its reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

5-bromo-N-cyclohexyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAUDRSITZOWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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